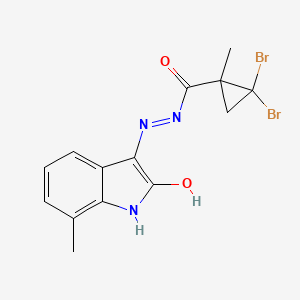![molecular formula C20H24FN5O2 B6064156 4-{6-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B6064156.png)
4-{6-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-{6-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine is a complex organic molecule that features a combination of fluorobenzoyl, piperazine, pyrimidine, and morpholine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine typically involves multiple steps:
-
Formation of the Fluorobenzoyl Piperazine Intermediate
Starting Materials: 2-Fluorobenzoic acid and piperazine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Product: 2-Fluorobenzoyl piperazine.
-
Synthesis of the Pyrimidine Core
Starting Materials: 2-Methylpyrimidine-4-carbaldehyde.
Reaction Conditions: The aldehyde is subjected to a condensation reaction with the fluorobenzoyl piperazine intermediate in the presence of a base such as potassium carbonate (K2CO3) in a solvent like ethanol.
Product: 6-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidine.
-
Formation of the Final Compound
Starting Materials: 6-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidine and morpholine.
Reaction Conditions: The final step involves the nucleophilic substitution of the pyrimidine derivative with morpholine in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidized derivatives of the fluorobenzoyl or pyrimidine moieties.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents such as tetrahydrofuran (THF).
Products: Reduced forms of the fluorobenzoyl or pyrimidine moieties.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like DMF or DMSO.
Products: Substituted derivatives of the pyrimidine or morpholine rings.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-{6-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine can be used to study the interactions between small molecules and biological targets. Its fluorobenzoyl group is particularly useful for imaging studies using techniques such as positron emission tomography (PET).
Medicine
Medically, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the creation of polymers and other materials with tailored characteristics.
作用機序
The mechanism of action of 4-{6-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. The fluorobenzoyl group can form strong interactions with aromatic residues in proteins, while the piperazine and morpholine rings can interact with various receptors and enzymes. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
-
4-{6-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine
- Similar structure with a chlorine atom instead of a fluorine atom.
- Different electronic and steric properties.
-
4-{6-[4-(2-Methylbenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine
- Similar structure with a methyl group instead of a fluorine atom.
- Different hydrophobicity and reactivity.
Uniqueness
The uniqueness of 4-{6-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine lies in its fluorobenzoyl group, which imparts distinct electronic properties and enhances its potential for imaging applications. Additionally, the combination of piperazine, pyrimidine, and morpholine rings provides a versatile scaffold for drug development.
特性
IUPAC Name |
(2-fluorophenyl)-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c1-15-22-18(14-19(23-15)25-10-12-28-13-11-25)24-6-8-26(9-7-24)20(27)16-4-2-3-5-17(16)21/h2-5,14H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQCCERRNCHCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(4-morpholinyl)benzyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6064076.png)
![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6064090.png)
![2-{1-(2-ethoxybenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6064097.png)
![N-[2-(3-hydroxy-1-piperidinyl)ethyl]-1-benzofuran-5-carboxamide trifluoroacetate (salt)](/img/structure/B6064104.png)
![2-[1-(cyclohexylmethyl)-3-oxopiperazin-2-yl]-N-[(3,5-dimethoxyphenyl)methyl]acetamide](/img/structure/B6064112.png)
![2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6064124.png)
![N-allyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6064128.png)
![3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B6064136.png)
![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B6064141.png)
![1-[2-({[2-(2-methoxyphenyl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6064151.png)
![[3-(Methoxymethyl)piperidin-1-yl]-(2-piperidin-1-yl-1,3-dihydroinden-2-yl)methanone](/img/structure/B6064164.png)
![N-[(E)-[(3Z)-4-anilino-3-hydroxyimino-4-oxobutan-2-ylidene]amino]-5-bromo-2-hydroxybenzamide](/img/structure/B6064178.png)

![N-[(FURAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B6064189.png)
